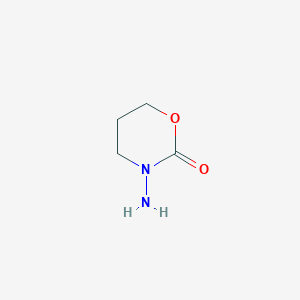

3-Aminotetrahidro-1,3-oxazin-2-ona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

3-Aminotetrahydro-1,3-oxazin-2-one is primarily used in proteomics research . Its unique structural properties make it a valuable compound in the study of protein interactions and functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminotetrahydro-1,3-oxazin-2-one can be achieved through several methods. One common approach involves the reaction of semicyclic N,O-acetals with ynamides or terminal alkynes in a one-pot fashion, which proceeds through a formal [4 + 2] cycloaddition process. Another method involves the use of 3-amino-1-propanols and ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD), resulting in the formation of six-membered cyclic carbonates via an intermolecular cyclization reaction .

Industrial Production Methods: Industrial production methods for 3-Aminotetrahydro-1,3-oxazin-2-one are not extensively documented. the use of green chemistry principles, such as the employment of dimethyl carbonate (DMC) as a solvent and reagent, has been reported to be effective in producing high yields of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminotetrahydro-1,3-oxazin-2-one undergoes various chemical reactions, including cyclization, oxidation, and substitution reactions. The formation of six-membered cyclic carbonates through intermolecular cyclization is a notable reaction .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of 3-Aminotetrahydro-1,3-oxazin-2-one include ethylene carbonate, triazabicyclodecene (TBD), and semicyclic N,O-acetals . Reaction conditions often involve the use of catalytic amounts of reagents and can be carried out in neat conditions where the solvent also acts as a reagent .

Major Products: The major products formed from the reactions of 3-Aminotetrahydro-1,3-oxazin-2-one include functionalized 3,4-dihydro-1,3-oxazin-2-ones and six-membered cyclic carbonates .

Mecanismo De Acción

The mechanism of action of 3-Aminotetrahydro-1,3-oxazin-2-one involves its ability to undergo cyclization reactions, forming stable cyclic structures. This property is crucial for its role in proteomics research, where it can interact with proteins and other biomolecules to form stable complexes .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to 3-Aminotetrahydro-1,3-oxazin-2-one include other 1,3-oxazines and 1,3-oxazinan-2-ones. These compounds share similar structural motifs and exhibit comparable chemical reactivity .

Uniqueness: What sets 3-Aminotetrahydro-1,3-oxazin-2-one apart from other similar compounds is its specific ability to form six-membered cyclic carbonates through intermolecular cyclization reactions. This unique reactivity makes it particularly valuable in the synthesis of functionalized heterocyclic compounds .

Actividad Biológica

3-Aminotetrahydro-1,3-oxazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

3-Aminotetrahydro-1,3-oxazin-2-one is characterized by a heterocyclic structure that includes an oxazine ring. Its molecular formula is CHNO, and it has a molecular weight of approximately 112.13 g/mol. The compound's structure contributes to its biological activity, particularly in antimicrobial and anti-inflammatory applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 3-amino derivatives, including 3-aminotetrahydro-1,3-oxazin-2-one. For instance, compounds derived from this oxazine framework have demonstrated effectiveness against various strains of Mycobacterium tuberculosis (Mtb), particularly in inhibiting the biosynthesis of mycolic acids, which are crucial for bacterial cell wall integrity. The minimum inhibitory concentrations (MIC) for these compounds were reported as low as 2.15 μg/ml, indicating potent activity against both replicating and non-replicating forms of Mtb .

Anti-biofilm Activity

The compound has also been investigated for its ability to inhibit biofilm formation in Pseudomonas aeruginosa, a pathogen notorious for its resistance to antibiotics. In vitro studies showed that derivatives containing the 3-amino-tetrahydro-1,3-oxazin-2-one core significantly reduced biofilm formation by up to 40.44% at optimal concentrations . This property is particularly valuable in treating chronic infections where biofilms are prevalent.

Enzymatic Inhibition

The mechanisms through which 3-amino derivatives exert their biological effects often involve the inhibition of key enzymes. For example, compounds targeting the MenG enzyme involved in mycolic acid biosynthesis displayed IC values ranging from 6.25 to 11.76 μg/ml against different Mtb strains . This inhibition disrupts essential metabolic pathways in bacteria, leading to cell death.

Quorum Sensing Interference

Research has indicated that certain derivatives can interfere with quorum sensing mechanisms in bacteria, which are critical for their communication and virulence factor production. The compound Y-31, for instance, demonstrated an IC of 91.55 μM against quorum sensing in C. violaceum, suggesting that it may reduce virulence by disrupting bacterial communication pathways .

Study on Antimicrobial Efficacy

In a comparative study assessing various oxazine derivatives against Mtb, researchers synthesized multiple compounds and evaluated their antimicrobial properties using standard broth microdilution methods. The results indicated that the structural modifications around the oxazine core significantly influenced antimicrobial efficacy, with some derivatives outperforming existing treatments .

Biofilm Inhibition Research

A separate investigation focused on the biofilm inhibition capabilities of 3-amino-tetrahydro-1,3-oxazin-2-one derivatives against Pseudomonas aeruginosa. The study utilized both in vitro assays and an in vivo model using Caenorhabditis elegans, where treated organisms exhibited prolonged survival when infected with biofilm-forming strains .

Propiedades

IUPAC Name |

3-amino-1,3-oxazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-6-2-1-3-8-4(6)7/h1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISNODKEJUFUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)OC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00613659 | |

| Record name | 3-Amino-1,3-oxazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54924-47-9 | |

| Record name | 3-Amino-1,3-oxazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.